![molecular formula C26H24Cl2N4OS B11079537 2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B11079537.png)
2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHClFNOS
CAS Number: 443740-19-0
Molecular Weight: 502.949 g/mol
The compound features a triazole ring, chlorophenyl groups, and a mesitylacetamide moiety
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, we can infer that it involves the condensation of appropriate precursors. The triazole ring formation likely occurs through cyclization reactions.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. research labs may synthesize it for targeted studies.
Chemical Reactions Analysis
Reactions::
Oxidation/Reduction: The compound could undergo redox reactions, potentially affecting its pharmacological properties.
Substitution: Chlorine atoms in the phenyl rings might participate in substitution reactions.
Amide Hydrolysis: The amide linkage could hydrolyze under specific conditions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, nucleophiles
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:: These reactions could yield derivatives with altered properties, such as modified solubility or bioactivity.
Scientific Research Applications
Chemistry::
Drug Design: Researchers explore its potential as a scaffold for novel drugs.
Catalysis: Could serve as a ligand in transition metal catalysis.
Antifungal Properties: Investigated for antifungal activity.
Enzyme Inhibition: May target specific enzymes.
Cell Signaling: Could modulate cellular pathways.
Materials Science: Potential use in polymers or coatings.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While data on this specific compound’s uniqueness is scarce, we can compare it to related structures:
Properties
Molecular Formula |
C26H24Cl2N4OS |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N4OS/c1-15-6-5-7-20(12-15)32-25(21-9-8-19(27)13-22(21)28)30-31-26(32)34-14-23(33)29-24-17(3)10-16(2)11-18(24)4/h5-13H,14H2,1-4H3,(H,29,33) |
InChI Key |
GODFSUNYTDXFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079455.png)
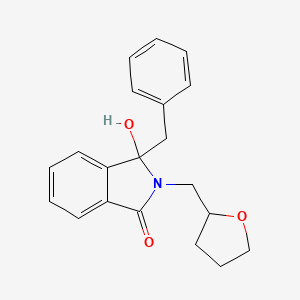
![3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079467.png)
![methyl (2E)-3-fluoro-3-[(2-oxo-2-phenylethyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11079470.png)
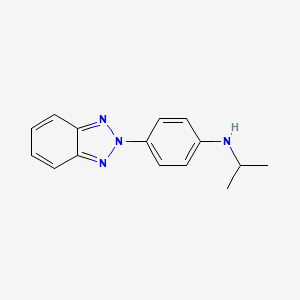
![4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11079484.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)
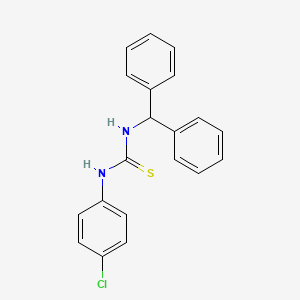
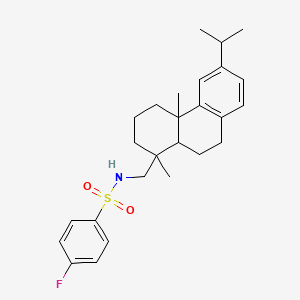
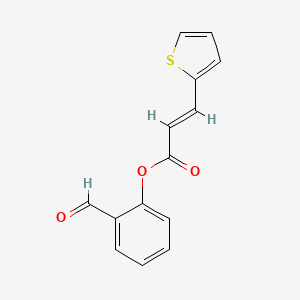
![2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine](/img/structure/B11079530.png)

